ethyl (dibutoxyphosphorothioyl)acetate
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Overview
Description
Ethyl (dibutoxyphosphorothioyl)acetate is an organophosphorus compound characterized by the presence of a phosphorothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (dibutoxyphosphorothioyl)acetate typically involves the reaction of ethyl acetate with dibutyl phosphorothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure the purity and quality of the final product. The production process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (dibutoxyphosphorothioyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water
Properties
IUPAC Name |
ethyl 2-dibutoxyphosphinothioylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGFORAQOVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(CC(=O)OCC)OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O4PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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